4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one is a chemical compound with the CAS Number: 25444-99-9 . It has a molecular weight of 129.18 . The IUPAC name for this compound is 4,5-dimethyl-1,3-thiazol-2 (3H)-one . It is a powder at room temperature . This compound has a fishy type odor .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one is a powder at room temperature . It has a melting point of 147-150°C . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
- 4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one and its derivatives have demonstrated potent antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens . For instance, certain compounds containing this thiazole ring exhibit inhibitory activity comparable to standard drugs like vancomycin .
- In the fight against tuberculosis, some derivatives of this compound have shown promising results. Specifically, compounds like 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole displayed significant anti-tubercular activity .
- Researchers have investigated the cytotoxicity of imidazole-containing compounds, including those with a thiazole ring. Notably, certain derivatives demonstrated potent effects against human tumor cell lines, suggesting potential antitumor applications .
- The core structure of 1,3-thiazol-2-one serves as a valuable synthon in drug development. Commercially available drugs containing this ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) .
- Beyond antimicrobial effects, these compounds exhibit diverse biological activities. Examples include anti-inflammatory, antidiabetic, antioxidant, and antiviral properties .
- Imidazole-containing moieties, including 1,3-thiazol-2-one, occupy a unique position in heterocyclic chemistry. Their versatile reactivity and biological relevance make them attractive targets for drug design and synthesis .
Antimicrobial Activity
Anti-Tubercular Potential
Cytotoxicity and Antitumor Effects
Drug Development
Biological Activities
Heterocyclic Chemistry
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
4,5-dimethyl-3H-1,3-thiazol-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDFOEVQPAUJHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2,3-dihydro-1,3-thiazol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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